Ethyl salicylate

概要

説明

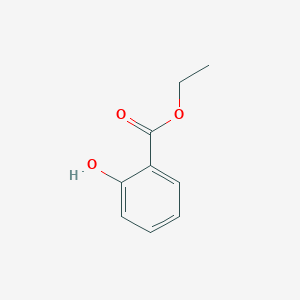

Ethyl salicylate (C₉H₁₀O₃) is an ester derived from salicylic acid and ethanol, characterized by its sweet, balsamic, and floral aroma. It is widely used in perfumery, flavoring agents, and topical analgesic formulations due to its pleasant wintergreen-like odor and localized anti-inflammatory effects . Unlike acetylated salicylates (e.g., aspirin), this compound lacks platelet aggregation inhibition, reducing systemic toxicity risks . While it is sparingly soluble in water, it dissolves readily in alcohol and ether . This compound occurs naturally in trace amounts in foods like blackberries and tomatoes but is primarily synthesized industrially .

準備方法

合成経路と反応条件

サリチル酸エチルは、酸触媒の存在下、サリチル酸をエタノールでエステル化することにより合成することができます。一般的な方法には、硫酸を触媒として使用するものが含まれます。 反応混合物は、反応を完了させるために還流条件下で加熱されます 。一般的な反応は次のとおりです。

2\text{SO}_4} \text{サリチル酸エチル} + \text{水} サリチル酸+エタノールH2SO4{_svg_4}サリチル酸エチル+水

工業的製造方法

工業的な設定では、サリチル酸エチルの合成には、しばしばp-メチルベンゼンスルホン酸が触媒として使用されます。反応は、反応速度と収率を高めるために、マイクロ波照射下で行われます。 反応後、生成物は蒸留と抽出プロセスによって精製されます 。 この方法におけるサリチル酸エチルの収率は、最大89%に達する可能性があります .

化学反応の分析

Experimental Procedure

-

Combine salicylic acid and excess ethanol in a round-bottom flask.

-

Add an acid catalyst, such as boric acid or p-methylbenzenesulfonic acid.

-

Heat the mixture under reflux for several hours.

-

After completion, neutralize the mixture with sodium carbonate and extract the product using ethyl acetate.

Yield Analysis

The yield of ethyl salicylate can vary based on experimental conditions. Typical yields are reported to be between 70% to 90% depending on the purity of starting materials and reaction conditions.

| Reaction Step | Reactants | Products | Yield (%) |

|---|---|---|---|

| Esterification | Salicylic Acid + Ethanol | This compound + Water | 70-90 |

| Hydrolysis (if applicable) | This compound + Water | Salicylic Acid + Ethanol | Variable |

Hydrolysis

This compound can undergo hydrolysis in the presence of water, reverting back to salicylic acid and ethanol:

This reaction is significant in biological systems where esters are metabolized.

Amide Formation

Recent studies have explored the conversion of this compound into amides using various amines under microwave irradiation or traditional heating methods. The general reaction mechanism involves nucleophilic attack by the amine on the carbonyl carbon of this compound, leading to amide formation.

In one study, ten different primary amines were reacted with this compound, yielding amides in isolated yields ranging from 77% to 94% under optimized conditions .

Fluorination Reactions

This compound can also participate in fluorination reactions, where it is converted into difluorinated products using reagents like TMSCF₃ (trimethylsilyl trifluoromethanesulfonate). The process involves several stages, including the formation of aryl-O-silyl ethers and subsequent transformations into ketones .

Mechanistic Insights

The mechanisms underlying these reactions have been studied using various spectroscopic techniques, including NMR (nuclear magnetic resonance) spectroscopy, which helps elucidate reaction pathways and intermediates.

Kinetic Models

Kinetic models developed for the reactions involving this compound reveal that factors such as concentration of reactants and substituent effects on the aromatic ring significantly influence reaction rates and yields .

科学的研究の応用

Pharmaceutical Applications

Analgesic and Anti-inflammatory Properties

Ethyl salicylate has been studied for its efficacy in localized pain management and anti-inflammatory treatments. Research indicates that it can be used in topical formulations to alleviate pain associated with conditions such as arthritis and muscle strains .

Case Study: Pain Management

A clinical study evaluated the effectiveness of this compound in a topical gel for patients suffering from chronic knee pain due to osteoarthritis. The results demonstrated significant pain reduction compared to a placebo group after four weeks of treatment, suggesting its potential as an alternative analgesic .

Glycosides Synthesis

Recent studies have explored the synthesis of this compound glycosides, which exhibit enhanced bioactivity and could lead to new therapeutic agents. These compounds may be beneficial in treating various ailments due to their modified pharmacokinetics and increased solubility .

Cosmetic Applications

Fragrance Ingredient

this compound is widely used in the cosmetic industry as a fragrance component due to its pleasant scent. It is often found in perfumes, lotions, and creams. The compound's safety profile has been evaluated extensively, confirming its suitability for use in consumer products .

Skin Penetration Enhancer

Studies have indicated that this compound can enhance skin penetration for other active ingredients when used in topical formulations. This property is particularly valuable in transdermal drug delivery systems .

Food Flavoring

This compound is utilized as a flavoring agent in the food industry. Its sweet and fruity aroma makes it a popular choice for enhancing flavors in various food products, including candies and beverages. Regulatory assessments have confirmed its safety for consumption within established limits .

Environmental Applications

Bioremediation Studies

Research has investigated the use of this compound in bioremediation processes, particularly in the treatment of volatile organic compounds (VOCs). In one study, this compound was part of a bioreactor system designed to degrade acetone waste gases efficiently. The results indicated high removal efficiencies, showcasing its potential role in environmental cleanup technologies .

Toxicological Assessments

While this compound has numerous applications, it is essential to consider its toxicological profile. Studies show that dermal exposure can lead to varying absorption rates depending on concentration and formulation type. Regulatory bodies have set guidelines to ensure safe usage levels in consumer products .

Data Summary Table

作用機序

サリチル酸エチルは、主にそのサリチル酸への加水分解によって効果を発揮し、サリチル酸は、既知の抗炎症剤です。 サリチル酸は、シクロオキシゲナーゼ酵素を阻害し、炎症誘発性プロスタグランジンの産生を減少させます 。この機序は、アスピリンなどの他のサリチル酸塩と同様です。

類似の化合物との比較

サリチル酸エチルは、次のような他のサリチル酸エステルと類似しています。

サリチル酸メチル:

サリチル酸イソプロピル: 香水や化粧品に使用されます。

サリチル酸グリコール: 局所鎮痛製剤に使用されます。

独自性

サリチル酸エチルは、他のサリチル酸エステルとは異なり、特定のエステル基を持つため、他のサリチル酸エステルとは異なる溶解性と芳香族特性を与えています .

類似化合物との比較

Salicylate esters share a common o-hydroxybenzoic acid backbone but differ in their ester groups, leading to variations in physicochemical properties, applications, and safety profiles. Below is a detailed comparison:

Structural and Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Solubility | Volatility | Natural Occurrence |

|---|---|---|---|---|---|

| Ethyl salicylate | C₉H₁₀O₃ | 166.18 | Alcohol, ether | Moderate | Trace in foods, synthetic |

| Mthis compound | C₈H₈O₃ | 152.15 | Oils, ethanol | High | Wintergreen oil (dominant) |

| Benzyl salicylate | C₁₄H₁₂O₃ | 228.24 | Oils, organic solvents | Low | Rare in nature, synthetic |

| Isobutyl salicylate | C₁₁H₁₄O₃ | 194.23 | Lipophilic solvents | Low | Synthetic |

- Key Differences :

- Volatility : Mthis compound is highly volatile, making it suitable for short-lived fragrances, while benzyl and isobutyl salicylates persist longer in formulations .

- Synthesis : this compound is a byproduct in mthis compound synthesis when aspirin is used as a precursor, unlike direct esterification of salicylic acid .

- Hydrolysis : this compound undergoes alkaline hydrolysis via intramolecular catalysis, with a rate-determining step distinct from other esters .

Research Findings and Case Studies

- Wintergreen Oil Authentication: this compound detected in mthis compound synthesized from aspirin (0.31%) serves as a marker for non-natural production .

- Plant Emissions : this compound emissions in Filipendula ulmaria are negligible (<0.01%) compared to mthis compound (17–18%) .

- Pharmacokinetics : this compound’s hydrolysis releases salicylic acid locally, minimizing systemic absorption compared to mthis compound’s rapid diffusion .

生物活性

Ethyl salicylate (ES) is an ester of salicylic acid, commonly used in various applications including flavoring, fragrance, and as a potential therapeutic agent. This article explores the biological activities of this compound, focusing on its pharmacological properties, cytotoxic effects, and mechanisms of action.

This compound is characterized by its molecular formula and a molecular weight of 166.18 g/mol. It is a colorless or pale yellow liquid with a sweet, floral scent. The compound exhibits moderate solubility in water and is more soluble in organic solvents.

Pharmacological Properties

1. Anti-inflammatory Activity

This compound has been studied for its anti-inflammatory properties. It is believed to exert these effects through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory process. A study demonstrated that this compound could reduce inflammation in animal models, suggesting its potential use as a topical anti-inflammatory agent .

2. Antitumor Activity

Recent research has highlighted the cytotoxic effects of this compound-derived amides on various cancer cell lines. In vitro studies showed that certain amides synthesized from this compound exhibited significant cytotoxicity against human tumor cell lines, including MCF-7 (breast adenocarcinoma), HCT116 (colon carcinoma), and HepG2 (hepatocellular carcinoma). The most potent derivative, S-Ag, demonstrated an IC50 value of 8.68 mg/mL against MCF-7 cells, indicating strong antitumor potential .

| Compound | Cell Line | IC50 (mg/mL) |

|---|---|---|

| S-Ag | MCF-7 | 8.68 |

| S-Ag | HCT116 | 15.56 |

| S-Ag | HepG2 | 16.30 |

| S-Ag | HL-60 | 17.57 |

| Other Amides | Various | >25 |

3. Antimicrobial Activity

This compound has also shown antimicrobial properties against various pathogens. Its efficacy against bacteria and fungi makes it a candidate for use in formulations aimed at preventing infections or as a preservative in food products .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of COX Enzymes: By blocking COX enzymes, this compound reduces the production of prostaglandins, which are mediators of inflammation.

- Cytotoxic Mechanisms: The cytotoxicity observed in tumor cells may involve apoptosis induction and disruption of mitochondrial function, leading to cell death.

- Antimicrobial Action: this compound disrupts microbial cell membranes, inhibiting growth and proliferation.

Case Studies

Case Study 1: Antitumor Activity Evaluation

A study conducted by researchers synthesized several amides from this compound and evaluated their cytotoxicity using MTT assays on various cancer cell lines. The findings indicated that while most derivatives had limited activity, S-Ag showed promising results, warranting further investigation into its mechanism and potential clinical applications .

Case Study 2: Anti-inflammatory Effects

In an animal model study, this compound was applied topically to assess its anti-inflammatory effects on induced paw edema. Results indicated a significant reduction in swelling compared to control groups, supporting its use as an anti-inflammatory agent .

Q & A

Basic Research Questions

Q. What are the standard laboratory methods for synthesizing ethyl salicylate from salicylic acid?

this compound is synthesized via esterification, where salicylic acid reacts with ethanol under acidic catalysis. A typical protocol involves refluxing salicylic acid (≥5 g) with excess ethanol (20 mL) in the presence of concentrated sulfuric acid or acetic acid as a catalyst at 85–100°C for 8–12 hours . The reaction progress is monitored using thin-layer chromatography (TLC) or gas chromatography (GC). Post-reaction, the product is purified via sodium bisulfite treatment to remove unreacted salicylic acid, followed by solvent extraction (e.g., propanol) and vacuum distillation to isolate the ester. Yield optimization requires precise stoichiometric ratios (e.g., 2.4:1 ethanol-to-acid molar ratio) and controlled temperature to minimize side reactions .

Q. How can researchers verify the purity and identity of synthesized this compound?

Common analytical techniques include:

- Melting point determination : Pure this compound has a melting point of 1–3°C. Deviations suggest impurities .

- Infrared Spectroscopy (IR) : Characteristic peaks include the ester carbonyl stretch at ~1765 cm⁻¹ and aromatic C=C stretches at 1600–1450 cm⁻¹ .

- Gas Chromatography-Mass Spectrometry (GC-MS) : Quantifies purity and identifies contaminants (e.g., residual salicylic acid or mthis compound) using retention times and fragmentation patterns (e.g., m/z 120 for the salicylate ion) .

Q. What experimental precautions are critical when handling this compound in lab settings?

this compound is toxic upon ingestion or prolonged skin contact. Key safety measures include:

- Use of fume hoods and personal protective equipment (gloves, lab coats).

- Storage in airtight containers away from oxidizing agents to prevent decomposition.

- Immediate neutralization of spills with sodium bicarbonate and disposal via hazardous waste protocols .

Q. How does solvent selection impact the catalytic efficiency of this compound reactions?

Solvent-free systems under microwave irradiation enhance reaction rates and yields in aminolysis (e.g., amide synthesis from this compound). For example, phenylboronic acid (PBA) catalyzes amidation in 86–91% yields within 24 hours without solvents, reducing side reactions compared to traditional solvents like toluene .

Q. What are the challenges in separating this compound from structurally similar esters (e.g., mthis compound)?

Distillation under vacuum (20–50 kPa) lowers boiling points (e.g., this compound from 505 K at 1 atm to ~478 K at 50 kPa) but remains ineffective due to nearly identical vapor pressures and molecular weights. Advanced separation methods, such as β-cyclodextrin encapsulation or preparative HPLC, are recommended for high-purity isolation .

Advanced Research Questions

Q. How can vapor-liquid equilibrium (VLE) data improve the design of distillation systems for this compound purification?

VLE experiments for binary systems (e.g., mthis compound + this compound) at 20–50 kPa reveal non-ideal behavior, modeled using Wilson, NRTL, or UNIQUAC equations. These models predict activity coefficients (γ) and phase compositions (x, y) with average absolute deviations (AAD) of <0.8058 K for temperature and <0.0196 for vapor mole fraction . Researchers should validate models with experimental GC data and adjust parameters (e.g., interaction coefficients) to optimize column design for industrial-scale separations .

Q. What molecular mechanisms underlie the enzymatic hydrolysis of this compound in microbial systems?

Acinetobacter sp. ADP1 utilizes the salE gene-encoded esterase to hydrolyze this compound into ethanol and salicylic acid. Mutational studies show salE is induced exclusively by ethyl/mthis compound, not salicylic acid. The enzyme exhibits specificity for short-chain alkyl esters, with kinetic parameters (e.g., Kₘ) determined via spectrophotometric assays using 4-nitrophenyl substrates .

Q. How do contradictory VLE results for this compound systems affect process scalability?

Discrepancies arise from ideal solution assumptions in models versus real-world azeotrope formation. For example, methyl + this compound mixtures show near-ideal behavior (AAD < 1.13 K), but vacuum distillation still fails due to minimal volatility differences. Researchers must supplement VLE data with molecular dynamics simulations to identify alternative separation strategies (e.g., membrane pervaporation) .

Q. What role does this compound play in flavor and fragrance chemistry, and how is its stability assessed?

this compound contributes balsamic notes to foods and cosmetics. Stability studies involve accelerated aging (e.g., 40°C/75% RH for 6 months) with GC-MS monitoring for degradation products like salicylic acid. Encapsulation in β-cyclodextrin improves thermal stability (decomposition onset >116°C vs. 90°C for free ester) .

Q. How can researchers resolve analytical interference from this compound in complex biological matrices?

Solid-phase microextraction (SPME) coupled with GC-MS selectively isolates this compound from liver homogenates or blood. Method validation includes spike-recovery tests (85–110% recovery) and calibration curves (R² >0.99) across 1–100 µg/mL ranges. Co-eluting compounds (e.g., mthis compound) are resolved using polar capillary columns (e.g., DB-WAX) .

特性

IUPAC Name |

ethyl 2-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-2-12-9(11)7-5-3-4-6-8(7)10/h3-6,10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYCKQBWUSACYIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1021958 | |

| Record name | Ethyl salicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Clear colorless to very light yellow liquid with a pleasant odor like wintergreen; [Merck Index] Colorless liquid; [Alfa Aesar MSDS], colourless to pale yellow liquid with a spicy, anisic, wintergreen-like odour | |

| Record name | Benzoic acid, 2-hydroxy-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl salicylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20792 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Ethyl salicylate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029817 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Ethyl salicylate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/775/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

233.00 to 235.00 °C. @ 760.00 mm Hg | |

| Record name | Ethyl salicylate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029817 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

slightly soluble in water, glycerol; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |

| Record name | Ethyl salicylate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/775/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.125-1.131 | |

| Record name | Ethyl salicylate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/775/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

118-61-6, 1321-50-2 | |

| Record name | Ethyl salicylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118-61-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl salicylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118616 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, hydroxy-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001321502 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl salicylate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15576 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ethyl salicylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8209 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2-hydroxy-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl salicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl salicylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.878 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL SALICYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/555U6TZ2MV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ethyl salicylate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029817 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

1.3 °C | |

| Record name | Ethyl salicylate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029817 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。